molecular formula C14H19N3O4 B11941686 Carbobenzyloxysarcosyl-L-alaninamide CAS No. 196601-16-8

Carbobenzyloxysarcosyl-L-alaninamide

Cat. No.: B11941686
CAS No.: 196601-16-8
M. Wt: 293.32 g/mol
InChI Key: YPUZIIQWTXNBDP-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxysarcosyl-L-alaninamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of alanine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected alanine with sarcosine to form the desired compound .

Industrial Production Methods

These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxysarcosyl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound .

Scientific Research Applications

Carbobenzyloxysarcosyl-L-alaninamide has several scientific research applications:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Carbobenzyloxysarcosyl-L-alaninamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzyloxysarcosyl-L-alanine: Similar in structure but lacks the amide group.

    Carbobenzyloxysarcosyl-L-methionine: Contains a methionine residue instead of alanine.

    Carbobenzyloxysarcosyl-L-phenylalaninamide: Features a phenylalanine residue.

Uniqueness

Carbobenzyloxysarcosyl-L-alaninamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research .

Properties

CAS No.

196601-16-8

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-N-methylcarbamate

InChI

InChI=1S/C14H19N3O4/c1-10(13(15)19)16-12(18)8-17(2)14(20)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,19)(H,16,18)/t10-/m0/s1

InChI Key

YPUZIIQWTXNBDP-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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